Campho-phenique

Description

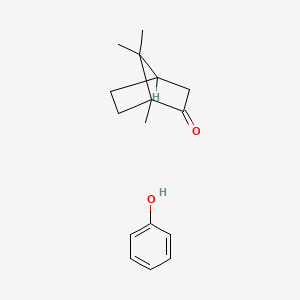

Campho-phenique is a topical medicinal formulation historically recognized for its antiseptic, analgesic, and anti-inflammatory properties. Its primary active ingredients are camphor (a terpene derived from Cinnamomum camphora trees) and phenol (a hydroxylated aromatic compound). The combination leverages camphor’s ability to enhance skin permeation and phenol’s disinfectant properties .

Properties

CAS No. |

8002-06-0 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

phenol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O.C6H6O/c1-9(2)7-4-5-10(9,3)8(11)6-7;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3;1-5,7H |

InChI Key |

LKTOWUZQHJSGAK-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)C)C.C1=CC=C(C=C1)O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C.C1=CC=C(C=C1)O |

Synonyms |

camphor - phenol camphor, phenol drug combination camphorated phenol phenolated campho |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism of Action

- Camphor : Acts as a counterirritant, stimulating nerve endings to reduce localized pain and inflammation. It also enhances the transdermal delivery of co-administered drugs like diclofenac .

- Phenol: Disrupts microbial cell membranes and denatures proteins, providing rapid antiseptic action. However, its cytotoxicity limits concentrations in topical applications .

Campho-phenique shares functional and structural similarities with several medicinal compounds. Below is a detailed analysis of its key competitors:

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Research Findings

a) Structural and Functional Distinctions

- Camphor’s Unique 3D Structure: Molecular clustering studies reveal camphor’s distinct stereochemistry, enabling selective hydrogen bonding with phenol and alcohols. This property enhances its stability in formulations and influences its pharmacological activity .

- Phenol Derivatives: Thymol (a methylated phenol) exhibits lower cytotoxicity than phenol while retaining antimicrobial efficacy, making it preferable in pediatric formulations like Vicks VapoRub® .

b) Efficacy in Drug Delivery

- Camphor-Diclofenac Synergy : A 2024 study demonstrated that camphor (0.3%) in bigel formulations increased diclofenac’s skin permeation by 40%, improving analgesic outcomes in arthritis patients .

- Dental Applications: CMCP-calcium hydroxide pastes achieved 92% success rates in infected root canals, outperforming traditional phenol-camphor mixtures (75% efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.